
Methyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate is an organic compound with the molecular formula C14H16O3. It is a derivative of naphthalene, characterized by the presence of a methyl ester group and a ketone functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate typically involves the reaction of 5,6,7,8-tetrahydronaphthalene with methyl acetoacetate under acidic or basic conditions. The reaction proceeds through a series of steps including condensation, cyclization, and esterification. The reaction conditions often require controlled temperatures and the use of catalysts to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Common industrial methods include the use of high-pressure reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Methyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Methyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate exerts its effects involves interactions with various molecular targets and pathways. The ketone and ester functional groups play a crucial role in its reactivity and interactions with biological molecules. These interactions can lead to the modulation of enzyme activity, receptor binding, and other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate: A similar compound with a different position of the ketone group.
N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide: Another derivative with a fluoro and acetamide group.
Uniqueness
Methyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where its particular reactivity and interactions are advantageous.
Propriétés
Formule moléculaire |
C14H16O3 |
|---|---|
Poids moléculaire |
232.27 g/mol |
Nom IUPAC |
methyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate |
InChI |
InChI=1S/C14H16O3/c1-17-14(16)9-13(15)12-8-4-6-10-5-2-3-7-11(10)12/h4,6,8H,2-3,5,7,9H2,1H3 |
Clé InChI |
FELYHMCUFHTYPH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(=O)C1=CC=CC2=C1CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


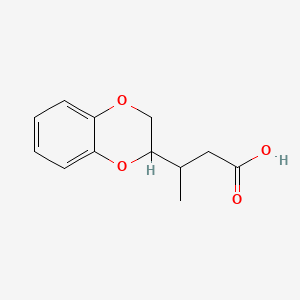

![6-Formyl-benzo[1,3]dioxole-5-carboxylic acid](/img/structure/B13584157.png)
![[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B13584161.png)
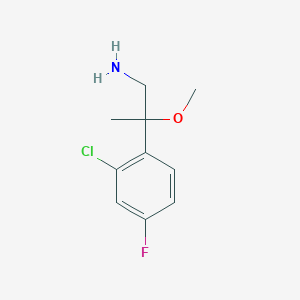
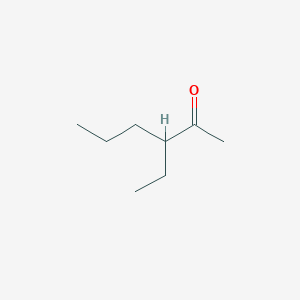
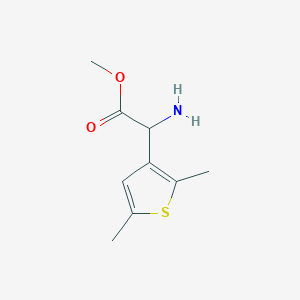
![1-({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperazine](/img/structure/B13584185.png)
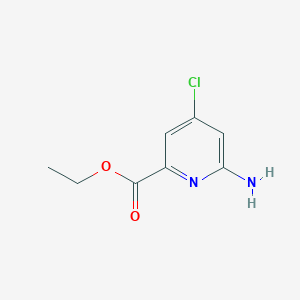
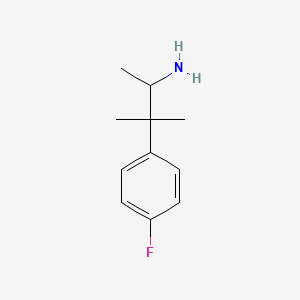


![tert-butylN-[(2-cyanoethyl)[(pyridin-3-yl)methyl]sulfamoyl]carbamate](/img/structure/B13584211.png)

